molecular formula C15H21N3O4S B1425082 ethyl 2-amino-3-(morpholine-4-carbonyl)-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate CAS No. 1251614-22-8

ethyl 2-amino-3-(morpholine-4-carbonyl)-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate

Cat. No.: B1425082
CAS No.: 1251614-22-8
M. Wt: 339.4 g/mol
InChI Key: GZPUKNJNJAJBPD-UHFFFAOYSA-N
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Description

Ethyl 2-amino-3-(morpholine-4-carbonyl)-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate is a complex organic compound that belongs to the class of thienopyridines This compound is characterized by its unique structure, which includes a thieno[2,3-c]pyridine core, an amino group, a morpholine-4-carbonyl group, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-3-(morpholine-4-carbonyl)-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thieno[2,3-c]pyridine core, followed by the introduction of the amino group, the morpholine-4-carbonyl group, and the ethyl ester group. The reaction conditions often involve the use of strong bases, such as sodium hydride, and various organic solvents, such as dimethylformamide (DMF) and dichloromethane (DCM).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-3-(morpholine-4-carbonyl)-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the ester group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a sulfoxide or sulfone derivative, while reduction may produce a corresponding alcohol or amine derivative.

Scientific Research Applications

Ethyl 2-amino-3-(morpholine-4-carbonyl)-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 2-amino-3-(morpholine-4-carbonyl)-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Ethyl 2-amino-3-(morpholine-4-carbonyl)-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate can be compared with other thienopyridine derivatives, such as:

    Clopidogrel: A well-known antiplatelet agent.

    Prasugrel: Another antiplatelet drug with a similar core structure.

    Ticlopidine: An older thienopyridine derivative used in the treatment of cardiovascular diseases.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

ethyl 2-amino-3-(morpholine-4-carbonyl)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O4S/c1-2-22-15(20)18-4-3-10-11(9-18)23-13(16)12(10)14(19)17-5-7-21-8-6-17/h2-9,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZPUKNJNJAJBPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)N3CCOCC3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 2-amino-3-(morpholine-4-carbonyl)-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate
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ethyl 2-amino-3-(morpholine-4-carbonyl)-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate
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ethyl 2-amino-3-(morpholine-4-carbonyl)-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate
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ethyl 2-amino-3-(morpholine-4-carbonyl)-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate
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ethyl 2-amino-3-(morpholine-4-carbonyl)-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate
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ethyl 2-amino-3-(morpholine-4-carbonyl)-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate

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